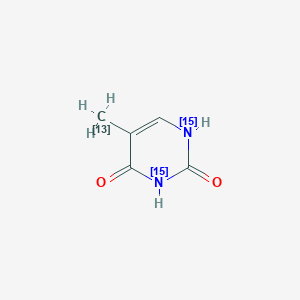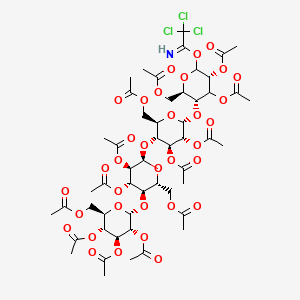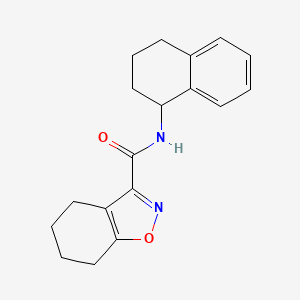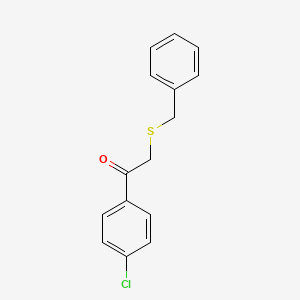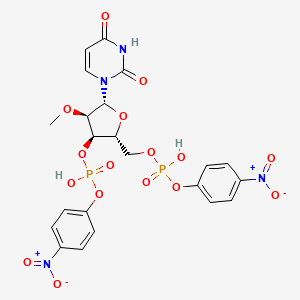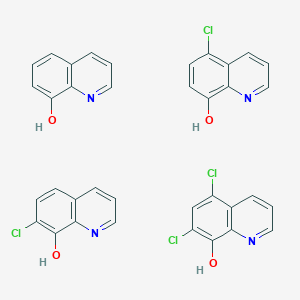
Halquinol, mixture of 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol and 8-Hydroxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halquinol is a mixture of quinoline derivatives, specifically 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol, and 8-hydroxyquinoline. This compound is known for its broad-spectrum antimicrobial properties, making it effective against bacteria, fungi, and protozoa . It is widely used in veterinary medicine, particularly in poultry and swine, to control infections and promote growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Halquinol involves the chlorination of 8-hydroxyquinoline. The process typically includes mixing 8-hydroxyquinoline with a mixed acid (hydrochloric acid and protonic acid) and gradually adding aqueous hydrogen peroxide solution for the reaction . The reaction is carried out under controlled cooling conditions to ensure the desired chlorination.
Industrial Production Methods: In industrial settings, the production of Halquinol is optimized for large-scale synthesis. The process involves the same basic steps but is designed to maximize yield and minimize impurities. The use of mixed acids and controlled reaction conditions ensures high atom utilization and stable production .
Chemical Reactions Analysis
Types of Reactions: Halquinol undergoes various chemical reactions, including:
Oxidation: Halquinol can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert Halquinol into less chlorinated derivatives.
Substitution: Halquinol can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated quinoline derivatives, which can have different antimicrobial properties .
Scientific Research Applications
Halquinol has a wide range of scientific research applications:
Mechanism of Action
Halquinol exerts its antimicrobial effects by inhibiting respiratory enzymes in the cytoplasmic membrane of target organisms. This inhibition disrupts the energy production processes in bacteria, fungi, and protozoa, leading to their death . The compound also chelates metal ions, which are essential for microbial enzyme activity, further enhancing its antimicrobial properties .
Comparison with Similar Compounds
- Chloroxine
- Tetracycline
- Quercetin (from phytobiotics)
- Eugenol (from phytobiotics)
Halquinol’s unique combination of chlorinated quinoline derivatives and its non-antibiotic nature make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C36H24Cl4N4O4 |
|---|---|
Molecular Weight |
718.4 g/mol |
IUPAC Name |
5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol;quinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO.2C9H6ClNO.C9H7NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12;11-8-5-1-3-7-4-2-6-10-9(7)8/h1-4,13H;2*1-5,12H;1-6,11H |
InChI Key |
LJHQECXBJOCYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
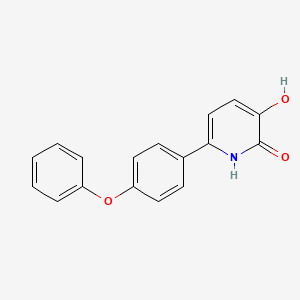
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)

